molecular formula C16H11NO4S B2960066 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid CAS No. 847508-31-0

7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid

Cat. No.: B2960066
CAS No.: 847508-31-0
M. Wt: 313.33
InChI Key: KFQATEOFTMUMAN-UHFFFAOYSA-N
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Description

7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex heterocyclic compound that features a quinoline core fused with a dioxin ring and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The final step often involves the formation of the dioxin ring through an intramolecular cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of recyclable catalysts to reduce waste .

Chemical Reactions Analysis

Types of Reactions

7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets in the body. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid apart is its unique combination of a quinoline core, a dioxin ring, and a thiophene moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

7-thiophen-2-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S/c18-16(19)10-6-12(15-2-1-5-22-15)17-11-8-14-13(7-9(10)11)20-3-4-21-14/h1-2,5-8H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQATEOFTMUMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847508-31-0
Record name 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
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